4-(Mesitylamino)piperidine
Description
4-(Mesitylamino)piperidine is a piperidine derivative featuring a mesitylamino group (2,4,6-trimethylphenylamino) attached to the nitrogen atom of the piperidine ring. The mesityl group introduces steric bulk and electron-donating effects, which can modulate interactions with biological targets such as enzymes or receptors. Its synthesis often involves nucleophilic substitution or coupling reactions, as seen in the preparation of triazine-linked analogs (e.g., compound 6a1 in ) .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
N-(2,4,6-trimethylphenyl)piperidin-4-amine |
InChI |
InChI=1S/C14H22N2/c1-10-8-11(2)14(12(3)9-10)16-13-4-6-15-7-5-13/h8-9,13,15-16H,4-7H2,1-3H3 |
InChI Key |
HTRNXXOBBPXKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2CCNCC2)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Piperidine Derivatives
Key Observations :
- For example, in anti-T. cruzi studies, analogs with 4-(N-Me)piperidine were less active than those with bulkier substituents .
- This contrasts with morpholine analogs, where the oxygen atom reduces basicity and activity .
Key Observations :
- This compound derivatives are often synthesized via coupling reactions (e.g., HATU-mediated amidation) or Mannich reactions, as seen in triazine-based analogs .
- Steric demands influence reaction outcomes. For example, piperidine’s lower steric hindrance compared to diethylamine results in higher 4-isomer selectivity in bromine displacement reactions .
Key Observations :
- EP2 Receptor Modulation : Piperidine is critical for activity in benzamide derivatives, but substitution with morpholine abolishes potentiation .
- Anti-Parasitic Activity : Bulky substituents like mesityl may improve activity by enhancing target engagement, whereas smaller groups (e.g., methyl) are less effective .
- Conformational Flexibility : Rigid substituents on piperidine (e.g., bis(3-methylthiophen-2-yl)methylene) reduce GABA transporter inhibition, highlighting the need for flexibility in certain applications .
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